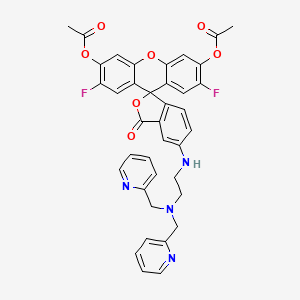

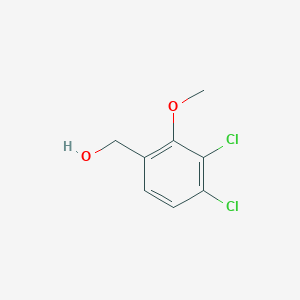

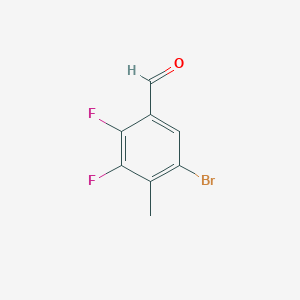

![molecular formula C9H9NO2 B6353763 3,7-Dimethylbenzo[d]oxazol-2(3H)-one CAS No. 1267216-41-0](/img/structure/B6353763.png)

3,7-Dimethylbenzo[d]oxazol-2(3H)-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a protocol for the selective mono-halogenation of benzo[d]oxazol-2(3H)-ones has been proposed . This method involves the use of commercially available urea-hydrogen peroxide complex and hydrochloric or hydrobromic acid .Wissenschaftliche Forschungsanwendungen

Direct Amination of Benzoxazoles

One of the key applications of 3,7-Dimethylbenzo[d]oxazol-2(3H)-one is in the direct amination of benzoxazoles . This process involves the use of tertiary amines and tert-butyl hydroperoxide as an oxidant under microwave irradiation . This method is efficient and practical, and it allows for the synthesis of a variety of substituted benzoxazol-2-amines with moderate to good yield .

Synthesis of Bioactive 2-Aminobenzoxazole Derivatives

2-Aminobenzoxazoles, which can be synthesized from 3,7-Dimethylbenzo[d]oxazol-2(3H)-one, have high activity and are featured prominently in pharmaceuticals and organic materials . They have been used as drug targets, such as small-molecule somatostatin receptor subtype 5 antagonists , and as partial antagonists for serotonin (5-hydroxytryptamine) receptors, which are promising targets for the treatment of Alzheimer disease and schizophrenia .

Metal-Free Protocol for Direct Amination

A metal-free protocol for the highly efficient direct amination of non-activated benzoxazoles and 1,3,4-oxadizaoles with secondary amines has been developed . This method uses catalytic amounts of triflic acid and 2,2,6,6-tetramethylpiperidine-N-oxoammonium tetrafluoroborate (TEMPO + BF 4−) as an organic oxidant .

Amination of Azoles Using CuCl2 Complexes of Amines

Another application of 3,7-Dimethylbenzo[d]oxazol-2(3H)-one is in the amination of azoles using CuCl2 complexes of amines under mild conditions . This method allows for the synthesis of a variety of aminated azoles .

Wirkmechanismus

Target of Action

Benzoxazole derivatives have been reported to interact with various targets such asvoltage-gated sodium channels (VGSCs) and prostaglandin H2 synthase (PGHS) . These targets play crucial roles in cellular signaling and inflammatory responses.

Mode of Action

Benzoxazole derivatives have been suggested to exert their effects viainteraction with VGSCs . This interaction could potentially alter the electrical activity of cells, leading to changes in cellular signaling.

Biochemical Pathways

Benzoxazole derivatives have been associated with theAkt/GSK-3/NF-κB signaling pathway , which plays a significant role in cellular survival, proliferation, and inflammation.

Pharmacokinetics

The compound’s molecular weight of238.28g/mol suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500g/mol are generally well-absorbed.

Result of Action

Benzoxazole derivatives have been reported to exhibitanti-inflammatory and antiepileptic effects, suggesting that they may modulate inflammatory responses and neuronal activity.

Eigenschaften

IUPAC Name |

3,7-dimethyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-4-3-5-7-8(6)12-9(11)10(7)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGIAJUIQOJZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N(C(=O)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethylbenzo[d]oxazol-2(3h)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

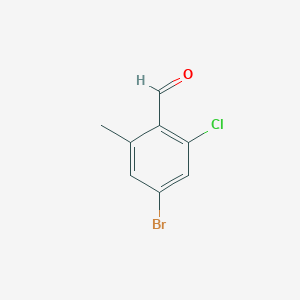

![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)

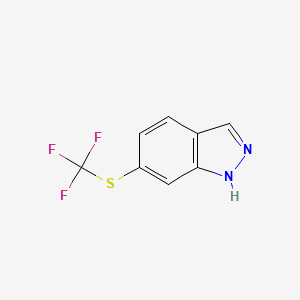

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)

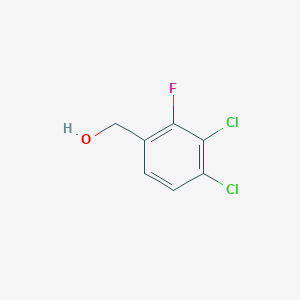

![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)

![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)